molecular formula C12H9N B6361152 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile CAS No. 869977-87-7

1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B6361152
CAS No.: 869977-87-7
M. Wt: 167.21 g/mol
InChI Key: DGZLGQYAEAJTNI-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C12H9N It is characterized by a cyclopropane ring attached to a phenyl group with an ethynyl substituent and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

    Formation of the Ethynylphenyl Intermediate: This step involves the reaction of a phenyl compound with an ethynylating agent under suitable conditions to introduce the ethynyl group.

    Cyclopropanation: The ethynylphenyl intermediate is then subjected to cyclopropanation, which involves the formation of a three-membered cyclopropane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Carbonitrile Group: Finally, the cyclopropane intermediate is reacted with a suitable nitrile source, such as cyanogen bromide, to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst such as palladium or platinum.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.

    1-(4-Ethynylphenyl)cyclopropane-1-methanol: Similar structure with a hydroxyl group instead of a carbonitrile group.

    1-(4-Ethynylphenyl)cyclopropane-1-amine: Similar structure with an amine group instead of a carbonitrile group.

Uniqueness

1-(4-Ethynylphenyl)cyclopropane-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the carbonitrile functionality is essential.

Properties

IUPAC Name

1-(4-ethynylphenyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-10-3-5-11(6-4-10)12(9-13)7-8-12/h1,3-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZLGQYAEAJTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (4-ethynylphenyl)acetonitrile (1.0 g, 0.0071 mol), 1-bromo-2-chloro-ethane (1200 μL, 0.014 mol), benzyltriethylammonium chloride (0.1 g, 0.0004 mol) and 1 ml of 50% NaOH water (w/v) was heated at 50° C. for 4 hours. The product was extracted with EtOAc and the combined organic phases were washed with water and brine successively, dried over Na2SO4, filtered, and concentrated in-vacuo to afford 1.1 g of the desired product, which was used in the following step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1200 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

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